Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 34878-06-3
VCID: VC2040921
InChI: InChI=1S/C8H9ClO3/c1-5-3-6(4-9)12-7(5)8(10)11-2/h3H,4H2,1-2H3
SMILES: CC1=C(OC(=C1)CCl)C(=O)OC
Molecular Formula: C8H9ClO3
Molecular Weight: 188.61 g/mol

Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate

CAS No.: 34878-06-3

Cat. No.: VC2040921

Molecular Formula: C8H9ClO3

Molecular Weight: 188.61 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate - 34878-06-3

Specification

CAS No. 34878-06-3
Molecular Formula C8H9ClO3
Molecular Weight 188.61 g/mol
IUPAC Name methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate
Standard InChI InChI=1S/C8H9ClO3/c1-5-3-6(4-9)12-7(5)8(10)11-2/h3H,4H2,1-2H3
Standard InChI Key ZWGFYPNKQGNYPI-UHFFFAOYSA-N
SMILES CC1=C(OC(=C1)CCl)C(=O)OC
Canonical SMILES CC1=C(OC(=C1)CCl)C(=O)OC

Introduction

Chemical Identity and Structure

Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate belongs to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom. Its structure features three key functional groups: a chloromethyl group at the 5-position, a methyl group at the 3-position, and a methyl ester group at the 2-position of the furan ring.

Chemical Identifiers and Properties

The compound can be identified through various standard chemical notations as presented in Table 1:

PropertyValue
CAS Number34878-06-3
Molecular FormulaC8H9ClO3
Molecular Weight188.61 g/mol
IUPAC Namemethyl 5-(chloromethyl)-3-methylfuran-2-carboxylate
InChIInChI=1S/C8H9ClO3/c1-5-3-6(4-9)12-7(5)8(10)11-2/h3H,4H2,1-2H3
InChI KeyZWGFYPNKQGNYPI-UHFFFAOYSA-N
Canonical SMILESCC1=C(OC(=C1)CCl)C(=O)OC

Table 1: Chemical identifiers and basic properties of Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate

Structural Features

The compound's reactivity and utility in organic synthesis stem from its unique structural features:

  • The furan ring provides an electron-rich aromatic system capable of participating in various chemical reactions

  • The chloromethyl group at the 5-position serves as an electrophilic center for nucleophilic substitution reactions

  • The methyl ester functionality offers potential for further transformations

  • The methyl group at the 3-position affects the electronic distribution within the furan ring

This combination of functional groups creates a reactive molecule with diverse synthetic applications.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of furan derivatives with chloromethyl groups often involves:

  • Chloromethylation of the appropriately substituted furan precursor

  • Conversion of a hydroxymethyl precursor to the chloromethyl derivative

  • Selective functionalization of multi-substituted furan rings

Synthesis of Related Compounds

A related isomer, Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate, is synthesized in three stages from methyl 2-methylfuran-3-carboxylate :

  • Formylation of methyl 2-methylfuran-3-carboxylate

  • Reduction of the aldehyde group with sodium borohydride

  • Replacement of the hydroxyl group with chloride using mesyl chloride

This synthetic pathway has been optimized to obtain multigram quantities with high yields . A similar approach could potentially be applied to synthesize Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate.

Chemical Reactivity

The reactivity of Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate is primarily determined by its functional groups, particularly the chloromethyl moiety which makes it a versatile intermediate for various chemical transformations.

Nucleophilic Substitution Reactions

The chloromethyl group is highly reactive toward nucleophilic substitution reactions. As noted in the literature, this functionality makes the compound "a versatile intermediate for the synthesis of various derivatives through nucleophilic substitution reactions". Common nucleophiles that might react with this compound include:

  • Amines (forming aminomethyl derivatives)

  • Alcohols and alkoxides (forming ethers)

  • Thiols (forming thioethers)

  • Carboxylates (forming esters)

Reactions Involving the Ester Group

The methyl ester functionality can undergo typical ester reactions:

  • Hydrolysis to form the corresponding carboxylic acid

  • Transesterification to form different esters

  • Reduction to form alcohols or aldehydes

  • Amidation to form amides

Reactions Involving the Furan Ring

The furan ring itself can participate in various reactions:

  • Electrophilic aromatic substitution (though typically less reactive than benzene)

  • Diels-Alder reactions as a diene

  • Oxidation or reduction of the ring

  • Ring-opening reactions under specific conditions

Applications in Synthetic Chemistry

Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate has significant applications in synthetic chemistry as a building block for more complex molecules.

As a Building Block in Organic Synthesis

The compound is described as a "versatile small molecule scaffold" , indicating its utility in constructing more complex chemical structures. Its reactive functional groups allow for strategic modifications to create diverse derivatives.

Role in Preparing Functionalized Furans

The compound can serve as an intermediate in the preparation of functionalized furans with various applications. The chloromethyl group provides a convenient handle for introducing diverse functional groups at the 5-position of the furan ring.

Related Compounds and Structural Analogs

Several structurally related compounds to Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate exist, each with its own chemical properties and potential applications.

Hydroxymethyl Analog

Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate (CAS: 209853-88-3) is a closely related compound where the chloromethyl group is replaced by a hydroxymethyl group . This compound could potentially serve as a precursor to Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate through chlorination of the hydroxyl group.

Positional Isomers

Several positional isomers exist, including:

  • Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate (CAS: 35351-32-7)

  • Methyl 4-(chloromethyl)-5-methylfuran-2-carboxylate (CAS: 98490-89-2)

These isomers differ in the positions of the functional groups on the furan ring, which can significantly affect their reactivity and applications.

Structural Variations

Other structural variations include:

  • Methyl 5-(chloromethyl)furan-3-carboxylate (CAS: 20416-07-3) - lacks the methyl group at the 3-position

  • Methyl 3-methylfuran-2-carboxylate (CAS: 6141-57-7) - lacks the chloromethyl group at the 5-position

Table 2 provides a comparison of these structural analogs:

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate34878-06-3C8H9ClO3188.61
Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate209853-88-3C8H10O4170.16
Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate35351-32-7C8H9ClO3188.61
Methyl 4-(chloromethyl)-5-methylfuran-2-carboxylate98490-89-2C8H9ClO3188.61
Methyl 5-(chloromethyl)furan-3-carboxylate20416-07-3C7H7ClO3174.58
Methyl 3-methylfuran-2-carboxylate6141-57-7C7H8O3140.14

Table 2: Comparison of Methyl 5-(chloromethyl)-3-methylfuran-2-carboxylate with related compounds

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator